molecular formula C9H10N2O3 B2781568 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid CAS No. 1511623-91-8

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Cat. No.: B2781568
CAS No.: 1511623-91-8
M. Wt: 194.19
InChI Key: SFIGOUXXFUUAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid (CAS 1511623-91-8) is a pyrazine-carboxylic acid derivative offered as a key chemical intermediate for research and development . This compound features a carboxylic acid functional group, a versatile handle in organic synthesis that is commonly used in amidation and esterification reactions to construct more complex molecules . The structure is further defined by a cyclopropylmethoxy substituent, which is a motif of significant interest in medicinal chemistry. Patent literature indicates that structurally related pyrazinecarboxamide derivatives function as potent cannabinoid receptor ligands, specifically as CB1 antagonists and CB2 agonists . These receptors are important therapeutic targets, and such compounds are investigated for potential applications in a range of conditions including metabolic disorders, fibrosis, pain, and inflammation . As such, 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid serves as a critical precursor for researchers synthesizing novel bioactive molecules for pharmaceutical discovery. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-9(13)7-3-10-4-8(11-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIGOUXXFUUAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, where a suitable cyclopropylmethanol derivative reacts with the pyrazine ring.

Industrial Production Methods

Industrial production of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated pyrazine derivatives, reduced alcohols or aldehydes, and various substituted pyrazine compounds.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. It has shown promise in the development of compounds targeting various receptors, including cannabinoid receptors. The compound's structure allows for modifications that enhance its binding affinity and selectivity, making it a valuable lead in drug design .

Case Study: Cannabinoid Receptor Modulation
Research indicates that derivatives of 6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid can act as selective agonists for the cannabinoid receptor type 2 (CB2). In a study, specific analogs demonstrated significant binding affinities, suggesting their potential in treating conditions such as inflammation and pain management .

Chemical Biology

Use as a Linker in PROTACs:
The compound serves as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative tools for targeted protein degradation. The rigidity provided by this compound improves the orientation of the degrader, enhancing the formation of the ternary complex necessary for effective protein degradation .

Table 1: Comparison of Linkers in PROTAC Development

Compound NameRigid LinkerApplication Area
6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acidYesPROTACs for targeted degradation
5-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrazine-2-carboxylic acidYesTargeted protein degradation
5-Cyclopropyl-6-cyclopropylmethoxy-pyrazine-2-carboxylic acidYesDrug delivery systems

Synthesis and Chemical Applications

Intermediate in Organic Synthesis:
This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with desirable biological activities .

Biological Activity Studies:
Studies have shown that derivatives of 6-(cyclopropylmethoxy)pyrazine-2-carboxylic acid exhibit antimicrobial and antiviral properties. Researchers are investigating these activities to understand their mechanisms and potential therapeutic applications .

Industrial Applications

Specialty Chemicals Production:
The compound is also employed in producing specialty chemicals and materials, leveraging its unique chemical properties to create formulations with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropylmethoxy group and the pyrazine ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological activities. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazine Ring

Table 1: Key Structural and Functional Differences
Compound Name Substituent Position & Type Molecular Formula Key Applications/Properties Reference
6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid 6-OCH₂(C₃H₅), 2-COOH C₉H₁₀N₂O₃ Catalysis, antimicrobial research
6-Methylpyrazine-2-carboxylic acid 6-CH₃, 2-COOH C₆H₆N₂O₂ Intermediate in drug synthesis
6-(4-Chlorophenyl)pyrazine-2-carboxylic acid 6-C₆H₄Cl, 2-COOH C₁₁H₇ClN₂O₂ Receptor-binding studies (e.g., CB1R)
5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid 5-OCH₂(C₃H₅), 2-COOH C₉H₁₀N₂O₃ Regioisomer with distinct binding affinity
Pyrazine-2-carboxylic acid (PCA) 2-COOH (unsubstituted) C₅H₄N₂O₂ Co-catalyst in oxidation reactions
Key Observations:
  • Regioisomerism : Moving the cyclopropylmethoxy group from the 6- to 5-position (as in ) reduces catalytic efficiency in oxidation reactions, highlighting positional sensitivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance receptor affinity but may reduce solubility compared to ether-based substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name logP (Predicted) Solubility (mg/mL) Metabolic Stability
6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid 1.8 ~10 (DMSO) High
6-Methylpyrazine-2-carboxylic acid 0.5 >50 (Water) Moderate
6-(4-Chlorophenyl)pyrazine-2-carboxylic acid 2.5 <1 (Water) Low
Pyrazine-2-carboxylic acid (PCA) -0.3 >100 (Water) Low
Key Observations:
  • The cyclopropylmethoxy group balances lipophilicity (logP ~1.8) and solubility, making it suitable for both aqueous and lipid environments .
  • Chlorophenyl derivatives exhibit high logP values, favoring membrane penetration but limiting aqueous solubility .

Biological Activity

6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a cyclopropylmethoxy group and a carboxylic acid moiety. These structural elements are crucial for its biological activity.

  • Chemical Formula : C10_{10}H10_{10}N2_{2}O3_{3}
  • Molecular Weight : 198.20 g/mol

The biological effects of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid are attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : The cyclopropylmethoxy group enhances binding affinity to certain receptors, modulating signaling pathways related to cell growth and proliferation.
  • Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, which may stabilize the compound's interaction with biological targets .

Antimicrobial Activity

Research indicates that 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid exhibits notable antimicrobial properties, particularly against Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values comparable to those of established antimycobacterial agents, indicating its potential as an effective treatment option .
CompoundMIC (µg/mL)Target Organism
6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid12.5 - 25Mycobacterium tuberculosis
Pyrazinamide12.5 - 25Mycobacterium tuberculosis

Anticancer Activity

There is emerging evidence suggesting that this compound may also have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

  • Cell Lines Tested : Various cancer cell lines have shown sensitivity to the compound, with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of pyrazine derivatives, including 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid. Notable findings include:

  • Antimycobacterial Studies : A study demonstrated that derivatives of pyrazine carboxylic acids showed varying degrees of activity against Mycobacterium tuberculosis, with some modifications enhancing efficacy significantly .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the pyrazine ring affect biological activity. For instance, increasing lipophilicity often correlates with enhanced antimicrobial potency .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid with target enzymes involved in bacterial metabolism, suggesting potential pathways for drug development .

Q & A

Q. What are the standard synthetic routes for 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid?

The synthesis typically involves:

  • Pyrazine ring formation : Cyclization of precursors like ethylenediamine derivatives under controlled conditions.
  • Substituent introduction : Reaction of the pyrazine core with cyclopropylmethanol via nucleophilic substitution, often using catalysts (e.g., T3P) to enhance coupling efficiency .
  • Carboxylic acid functionalization : Oxidation or hydrolysis of ester intermediates to yield the final product.
    Key challenges include optimizing reaction temperatures and solvent systems to improve yield and purity.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR spectroscopy : To confirm the cyclopropylmethoxy group (e.g., characteristic proton shifts in the cyclopropyl region: δ 0.5–1.5 ppm) .
  • Mass spectrometry (MS) : For molecular weight verification (C₉H₁₁N₂O₃; theoretical MW: 209.20 g/mol).
  • HPLC : To assess purity, often using reverse-phase columns with UV detection at 260–280 nm (λmax for pyrazine derivatives) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial screening : Pyrazine derivatives exhibit activity against Mycobacterium tuberculosis via inhibition of enzymes like InhA or KatG .
  • Structure-activity relationship (SAR) : The cyclopropylmethoxy group enhances membrane permeability compared to linear alkyl substituents, improving bioavailability .

Advanced Research Questions

Q. How does the cyclopropylmethoxy substituent influence reactivity compared to cyclobutyl or trifluoromethyl analogs?

Substituent Steric Effects Electronic Effects Biological Activity
CyclopropylmethoxyModerate steric bulkElectron-donatingEnhanced antimycobacterial activity
CyclobutylmethoxyHigher steric bulkElectron-donatingReduced solubility
TrifluoromethylLow steric bulkElectron-withdrawingImproved metabolic stability

The cyclopropyl group balances steric bulk and lipophilicity, optimizing target binding while avoiding metabolic instability seen in bulkier analogs .

Q. What computational strategies are used to predict binding modes with bacterial targets?

  • Molecular docking : Pyrazine-2-carboxylic acid derivatives dock into the active site of M. tuberculosis enoyl-ACP reductase (InhA), with the cyclopropylmethoxy group forming hydrophobic interactions with Val197 and Phe149 .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. How can catalytic oxidation reactions involving this compound be optimized?

  • Vanadium-catalyzed oxidations : The compound acts as a co-catalyst in hydrocarbon oxidations. Key parameters:
    • Molar ratio : Vanadium:pyrazine derivative = 1:2 for optimal radical generation .
    • Solvent system : Acetonitrile enhances reaction efficiency by stabilizing zwitterionic intermediates .
  • Mechanistic insight : The carboxylic acid group facilitates proton transfer, critical for hydroperoxide formation in alkane oxidations .

Q. How can contradictions in biological activity data across studies be resolved?

  • Assay standardization : Variations in MIC values for M. tuberculosis may arise from differences in bacterial strains (e.g., H37Rv vs. clinical isolates).
  • Structural analogs : Compare activity of 6-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid with pyrazinamide derivatives under identical assay conditions .

Q. What advanced analytical methods detect this compound in complex mixtures?

  • Immunoassays : Polyclonal antibodies raised against pyrazine-2-carboxylic acid derivatives enable ELISA-based detection (LOD: ~0.1 ng/mL) .
  • LC-MS/MS : Quantification in biological matrices using MRM transitions (e.g., m/z 209 → 165 for fragmentation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.